4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-21(2,3)16-11-9-15(10-12-16)20(25)22-17-6-4-7-18(14-17)23-13-5-8-19(23)24/h4,6-7,9-12,14H,5,8,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMBMHGRKZCDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the tert-butyl group and the benzamide moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural analogs and their properties:
Key Comparisons
Substituent Effects on Kinase Inhibition :
- The target compound inhibits BTK via interactions between its 2-oxopyrrolidin-1-yl group and the kinase's ATP-binding pocket, as demonstrated in crystallographic studies .
- The imidazo[1,2-a]pyrazine analog (C36H38N6O2) exhibits enhanced potency due to the extended π-π stacking and hydrogen-bonding interactions from the imidazo-pyrazine core and piperazine substituent .
Impact of Heterocyclic Cores :
- Pyrazole-containing analogs (e.g., Compound 72) display divergent biological activities, such as GABA transporter inhibition, attributed to the electron-rich pyrazole ring and methoxyphenyl group .
- The tetrahydrobenzo[b]thiophene analog (C24H32N2OS) introduces sulfur-containing heterocycles, which may improve metabolic stability but lacks reported kinase activity .
Synthetic Accessibility :
- The target compound and Compound 72 share similar synthetic routes (HBTU-mediated amide coupling), but the latter requires additional steps to install the pyrazole ring .
- The imidazo[1,2-a]pyrazine analog necessitates Suzuki-Miyaura cross-coupling for core assembly, increasing synthetic complexity .
Biological Activity
4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{18}H_{24}N_{2}O, which features a tert-butyl group and a phenyl ring attached to a benzamide structure. Its unique structure contributes to its biological properties.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The following mechanisms have been noted:
- Inhibition of Enzymatic Activity : Some studies suggest that benzamide derivatives can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions .
- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, reducing oxidative stress in cells. This property is particularly relevant in neuroprotective applications, where oxidative damage plays a significant role .
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
Antitumor Activity
Recent studies have explored the antitumor potential of benzamide derivatives. For instance, certain derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects against amyloid-beta toxicity, which is relevant in Alzheimer's disease research. In vitro studies showed that it could enhance cell viability in the presence of amyloid-beta peptides, suggesting its potential as a therapeutic agent in neurodegenerative diseases .
Case Studies
Pharmacological Profiles
The pharmacological profiles of compounds related to this compound include:
- Selectivity : Many derivatives show selective inhibition towards specific targets such as AChE and certain kinases involved in cancer progression.
- Bioavailability : The bioavailability of these compounds varies significantly based on their chemical structure, affecting their therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
